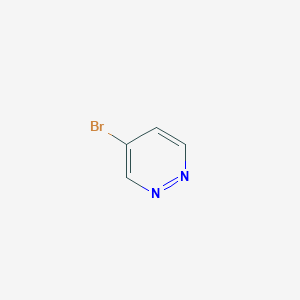

4-Bromopyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJSAOCTEXRSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591488 | |

| Record name | 4-Bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115514-66-4 | |

| Record name | 4-Bromopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115514-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine, 4-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromopyridazine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridazine scaffold is a privileged motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among the various substituted pyridazines, 4-bromopyridazine serves as a versatile and crucial building block for the synthesis of complex molecular architectures. The presence of the bromine atom at the 4-position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this compound, offering field-proven insights and detailed protocols for researchers in the pharmaceutical and chemical sciences.

Synthesis of this compound: A Multi-Step Approach

The industrial synthesis of this compound is a multi-step process that begins with the readily available starting material, 3,6-dichloropyridazine. This pathway involves a sequence of chlorination, nucleophilic substitution to introduce a hydroxyl group, and a final bromination step to yield the target compound.

Overall Synthesis Pathway

The transformation from 3,6-dichloropyridazine to this compound can be visualized as a four-step process.

Caption: Overall synthetic route to this compound.

Step-by-Step Experimental Protocols

The initial step involves the chlorination of 3,6-dichloropyridazine to introduce a chlorine atom at the 4-position, yielding 3,4,6-trichloropyridazine.

Protocol: A detailed protocol for this step is outlined in the patent CN102924386B. While the patent does not specify the exact chlorinating agent and conditions in the abstract, this transformation is typically achieved using strong chlorinating agents.

The newly introduced chlorine atom at the 4-position is then selectively replaced by a hydroxyl group through nucleophilic aromatic substitution.

Protocol: According to the patent CN102924386B, 3,4,6-trichloropyridazine is treated with a sodium hydroxide solution. The reaction mixture is heated to reflux to drive the substitution reaction to completion. Acidification of the reaction mixture then precipitates the product, 3,6-dichloro-4-hydroxypyridazine.

The two remaining chlorine atoms are removed to afford 4-hydroxypyridazine.

Protocol: The patent CN102924386B describes the dechlorination of 3,6-dichloro-4-hydroxypyridazine. This reduction is often accomplished using catalytic hydrogenation or other reducing agents that selectively remove halogen atoms from the aromatic ring.

The final and critical step is the conversion of the hydroxyl group in 4-hydroxypyridazine to a bromine atom. This is a deoxybromination reaction.

Causality Behind Experimental Choice: The hydroxyl group on the pyridazine ring exists in tautomeric equilibrium with its pyridazinone form. This hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must be activated to facilitate its replacement by a bromide ion. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation.[1] It activates the hydroxyl group by converting it into a better leaving group, a phosphate ester derivative, which is then readily displaced by a bromide ion.

Reaction Mechanism: The reaction of 4-hydroxypyridazine with phosphorus oxybromide proceeds through the following steps:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POBr₃.

-

Formation of a Phosphate Intermediate: This initial attack leads to the formation of a pyridazinyl-oxyphosphonium bromide intermediate.

-

Nucleophilic Attack by Bromide: A bromide ion, either from the POBr₃ or from the reaction byproducts, acts as a nucleophile and attacks the carbon atom at the 4-position of the pyridazine ring.

-

Departure of the Leaving Group: This nucleophilic attack results in the cleavage of the C-O bond and the departure of the phosphate leaving group, yielding this compound.

Caption: Mechanism of bromination of 4-hydroxypyridazine.

Protocol: As detailed in patent CN102924386B, 4-hydroxypyridazine is treated with phosphorus oxybromide, and the reaction mixture is heated.[2] The reaction temperature and time are optimized to ensure complete conversion. Following the reaction, the mixture is carefully quenched with ice water, and the pH is adjusted to be basic. The product is then extracted with an organic solvent, and purified by chromatography and recrystallization to yield this compound as a light yellow powder.[2]

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂ | [3] |

| Molecular Weight | 158.98 g/mol | [3] |

| Appearance | Light yellow powder | [2] |

| CAS Number | 115514-66-4 | [3] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridazine ring. The chemical shifts and coupling constants of these protons are influenced by the electronegativity of the nitrogen and bromine atoms.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit four signals, one for each of the four carbon atoms in the pyridazine ring. The carbon atom attached to the bromine atom will show a characteristic chemical shift.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected Characteristic Peaks:

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

-

C=N stretching: Around 1550-1650 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

-

(Note: While a general interpretation is provided, a reference spectrum for this compound is necessary for definitive peak assignment.)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion Peak (M⁺): The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, charged fragments. Common fragmentation pathways for haloaromatic compounds include the loss of the halogen atom (Br radical) or the loss of small neutral molecules.

(Note: A reference mass spectrum is required for a detailed analysis of the fragmentation pattern.)

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the construction of pharmaceutical lead compounds. Its reactivity is dominated by the presence of the bromine atom, which can be readily displaced or participate in coupling reactions.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of the electronegative nitrogen atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. A variety of nucleophiles can displace the bromide ion, allowing for the introduction of diverse functional groups at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions

The most significant application of this compound in drug discovery lies in its utility in palladium-catalyzed cross-coupling reactions.[4][5] These reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds.

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted aminopyridazines.

These reactions are instrumental in building molecular complexity and are widely employed in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Applications in Medicinal Chemistry

The pyridazine core is a key component in numerous biologically active compounds. This compound serves as a critical starting material for the synthesis of various pyridazine derivatives with potential therapeutic applications, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the functionalization of the pyridazine ring via this compound is a common strategy in their design.

-

Antiviral and Antimicrobial Agents: Pyridazine derivatives have shown promise as antiviral and antimicrobial agents.[3]

-

Central Nervous System (CNS) Active Compounds: The pyridazine scaffold is also found in compounds targeting CNS disorders.

For instance, this compound hydrobromide has been used in the preparation of γ-secretase modulators, which are of interest in the treatment of Alzheimer's disease.[6]

Conclusion

This compound is a cornerstone building block in the synthesis of functionalized pyridazine derivatives for pharmaceutical and agrochemical research. The well-established, multi-step synthesis provides a reliable route to this important intermediate. While detailed, publicly available characterization data remains somewhat elusive, the principles of spectroscopic analysis provide a clear framework for its identification and purity assessment. The true power of this compound lies in its reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, which unlock a vast chemical space for the discovery of novel bioactive molecules. As the demand for new and effective therapeutics continues to grow, the importance of versatile intermediates like this compound in the drug development pipeline is set to increase.

References

- CN102924386B - Industrial preparation method of this compound - Google P

-

Schmitt, M., de Araújo-Júnior, J. X., Oumouch, S., & Bourguignon, J. J. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Molecular diversity, 10(3), 429–434. (URL: [Link])

-

4-bromopyridine, hydrobromide - SpectraBase. (URL: [Link])

-

This compound | C4H3BrN2 | CID 17888927 - PubChem. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (URL: [Link])

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

13 C NMR Chemical Shifts - Oregon State University. (URL: [Link])

-

Functional Groups from Infrared Spectra - YouTube. (URL: [Link])

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. (URL: [Link])

-

Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03977B. (URL: [Link])

-

Deoxy Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: [Link])

-

Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines - ResearchGate. (URL: [Link])

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (URL: [Link])

-

Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC - NIH. (URL: [Link])

-

12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (URL: [Link])

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. (URL: [Link])

-

Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. (URL: [Link])

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (URL: [Link])

-

Top 12 Most Popular Drug Hunter Case Studies of 2024. (URL: [Link])

-

Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 - Chemia. (URL: [Link])

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (URL: [Link])

-

Some biologically active pyridazine derivatives and their application - ResearchGate. (URL: [Link])

-

Fragmentation (mass spectrometry) - Wikipedia. (URL: [Link])

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (URL: [Link])

-

Phosphorus oxybromide as a brominating agent; bromopyrimidines - PubMed. (URL: [Link])

-

FTIR SPECTROSCOPY REFERENCE GUIDE - Agilent. (URL: [Link])

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (URL: [Link])

-

FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (URL: [Link])

-

Phosphorous Oxybromide - ResearchGate. (URL: [Link])

-

Alcohol to Bromide - Common Conditions. (URL: [Link])

-

PL-FTIR Spectroscopy - Edinburgh Instruments. (URL: [Link])

Sources

- 1. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. myuchem.com [myuchem.com]

- 5. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound HydrobroMide | 1220039-64-4 [chemicalbook.com]

physicochemical properties of 4-Bromopyridazine

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromopyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 115514-66-4) is a halogenated heterocyclic compound that has garnered interest as a key intermediate in medicinal chemistry and pharmaceutical development.[1] Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, combined with a reactive bromine substituent, makes it a versatile building block for constructing more complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis, process development, and drug design. This guide provides a comprehensive overview of this compound, synthesizing available data with expert insights into its molecular characteristics, synthesis, and handling.

Molecular Structure and Core Properties

The foundational attributes of a chemical entity dictate its behavior in both chemical and biological systems. The arrangement of atoms and electrons in this compound gives rise to its unique set of properties.

The structure consists of a pyridazine ring brominated at the C4 position. The two nitrogen atoms significantly influence the electron density of the ring, making it electron-deficient. This electronic nature is a key determinant of its reactivity, particularly in nucleophilic substitution reactions.

Figure 1: Chemical Structure of this compound.

Summary of Physicochemical Data

The following table summarizes key computed and experimental properties of this compound. It is critical to note that many publicly available physical properties for this specific isomer are predicted values derived from computational models.[1][2]

| Property | Value | Source |

| CAS Number | 115514-66-4 | [1][2] |

| Molecular Formula | C₄H₃BrN₂ | [1] |

| Molecular Weight | 158.98 g/mol | [1][2] |

| Monoisotopic Mass | 157.94796 Da | [1][2] |

| Boiling Point | 270.0 ± 13.0 °C (Predicted) | [1] |

| Density | 1.726 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 117.1 ± 19.8 °C (Predicted) | [1] |

| XLogP3 | 0.8 | [2] |

| Topological Polar Surface Area | 25.8 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

Spectral and Analytical Characterization

While specific, verified spectra for this compound are not widely published, its structure allows for the prediction of key analytical signatures. A robust analytical workflow is essential for confirming the identity and purity of this intermediate in a research or manufacturing setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridazine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the bromine atom, these protons would be deshielded, appearing at a relatively high chemical shift (downfield). The coupling patterns (splitting) would be complex, dictated by their ortho, meta, and para relationships to each other.

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals for the four unique carbon atoms in the molecule. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The other three carbon signals would appear in the aromatic region, with their chemical shifts influenced by their proximity to the nitrogen atoms.

Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI-MS), the molecular ion peak (M⁺) would be a prominent feature. A critical diagnostic tool for this compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two molecular ion peaks of almost equal intensity, one at M⁺ and another at [M+2]⁺, which is a definitive signature for a monobrominated compound.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heteroaromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency (fingerprint) region, generally between 500 and 600 cm⁻¹.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. An industrial preparation method has been described, starting from the readily available 3,6-dichloropyridazine.[3]

Industrial Synthesis Workflow

The patented method involves a four-step sequence designed for scalability.[3] The causality behind this pathway is the strategic manipulation of substituent groups to direct the final bromination to the desired C4 position, a position not easily accessible via direct bromination of the parent pyridazine.

Figure 2: Industrial Synthesis Pathway for this compound.

Experimental Protocol: Final Bromination Step

This protocol is adapted from the methodology described in the patent literature for the conversion of 4-hydroxypyridazine to the final product.[3] This self-validating system relies on the complete consumption of the starting material, which can be monitored by Thin Layer Chromatography (TLC), and purification via chromatography and recrystallization to ensure high purity.

Objective: To synthesize this compound from 4-hydroxypyridazine.

Materials:

-

4-Hydroxypyridazine

-

Phosphorus oxybromide (POBr₃)

-

Ice water

-

Concentrated ammonia solution (25%)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Cyclohexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, add 4-hydroxypyridazine (e.g., 0.4 kg) to phosphorus oxybromide (e.g., 2.5 kg).

-

Heating: Heat the reaction mixture to 120°C and maintain this temperature with stirring for 3 hours. The use of a high temperature is necessary to drive the conversion of the hydroxyl group to the bromide.

-

Work-up - Quenching: After cooling, concentrate the reaction solution under reduced pressure at 60°C to remove excess POBr₃. Carefully and slowly add ice water dropwise to the residue to quench any remaining phosphorus oxybromide. This is a highly exothermic reaction and requires stringent temperature control.

-

Neutralization: Adjust the pH of the aqueous solution to 8.0 by adding concentrated ammonia solution. This step neutralizes the acidic environment and ensures the product is in its free base form for extraction.

-

Extraction: Extract the product from the aqueous layer using chloroform. The organic phase, containing the this compound, is collected.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate to remove residual water. Filter the drying agent.

-

Purification: a. Evaporate the chloroform from the filtrate under reduced pressure. b. Purify the crude product using silica gel column chromatography, eluting with petroleum ether. c. Perform vacuum distillation on the collected effluent, followed by recrystallization from cyclohexane to obtain the final product as a light yellow powder.[3]

Applications in Drug Development

As a pharmaceutical intermediate, this compound is a valuable building block for creating lead compounds in drug discovery.[1] The bromine atom serves as a versatile handle for introducing further molecular complexity, primarily through cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for forging carbon-carbon and carbon-heteroatom bonds.

The hydrobromide salt of this compound has been specifically noted for its use in the preparation of γ-secretase modulators, a class of molecules investigated for the treatment of Alzheimer's disease.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets, the compound should be handled with care.

-

Hazard Identification: The compound is classified as an irritant.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.[6]

-

References

- Google Patents. (n.d.). CN102924386B - Industrial preparation method of this compound.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102924386B - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 4. This compound HydrobroMide | 1220039-64-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. acrospharma.co.kr [acrospharma.co.kr]

A Technical Guide to the Reactivity and Functionalization of 4-Bromopyridazine for Synthetic and Medicinal Chemistry

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents. Within the armamentarium of pyridazine-based building blocks, 4-bromopyridazine stands out as a particularly versatile and valuable intermediate. Its strategic placement of a bromine atom on an electron-deficient ring system opens a gateway to a diverse array of chemical transformations.

This technical guide provides an in-depth exploration of the reactivity and functionalization of this compound. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings that govern its behavior, offering field-proven insights into experimental design and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block for the creation of novel, biologically active molecules.[1][2] We will cover the core reactivity principles, key functionalization strategies including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metal-halogen exchange, complete with detailed experimental protocols and practical considerations.

Chapter 1: Electronic Properties and Core Reactivity

The reactivity of this compound is fundamentally dictated by the electronic nature of the pyridazine ring. The two adjacent, electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect across the ring, rendering it significantly electron-deficient (π-deficient). This property has two major consequences: it deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic attack.

The bromine atom at the C4 position is particularly susceptible to displacement via nucleophilic aromatic substitution (SNAr). This enhanced reactivity is analogous to the activation seen at the ortho and para positions of nitrobenzene.[3] During the rate-determining step of an SNAr reaction, the nucleophile attacks the C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount. For attack at C4, the negative charge can be delocalized onto one of the ring nitrogen atoms through resonance, a highly stabilizing contribution that lowers the activation energy of the reaction.[5][6] This inherent electronic feature makes the C4 position a prime target for functionalization with a wide range of nucleophiles.

Caption: Resonance stabilization of the Meisenheimer intermediate in SNAr.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is one of the most direct methods for functionalizing this compound, allowing for the introduction of heteroatom-based functional groups. The reaction proceeds via a two-step addition-elimination mechanism where the bromine atom serves as an effective leaving group.[7][8]

Mechanistic Causality: The choice of reaction conditions is critical and is dictated by the nucleophilicity of the incoming group and the stability of the pyridazine ring.

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate without protonating it.

-

Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Diisopropylethylamine - DIPEA) is often required, especially when using neutral nucleophiles like primary or secondary amines or alcohols. The base serves to deprotonate the nucleophile, increasing its reactivity, or to scavenge the HBr generated during the reaction.

-

Temperature: While the pyridazine ring is activated, elevated temperatures (80-150 °C) are frequently necessary to overcome the activation barrier associated with the initial disruption of aromaticity.

Experimental Protocol: SNAr Amination with Morpholine

This protocol describes a representative procedure for the synthesis of 4-morpholinopyridazine.

-

Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 159 mg), morpholine (1.2 mmol, 105 µL), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

-

Solvent Addition: Add 3 mL of anhydrous DMSO to the vial.

-

Reaction Setup: Seal the vial with a PTFE-lined cap and place it in a pre-heated oil bath or heating block at 120 °C.

-

Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-morpholinopyridazine.

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a level of efficiency and functional group tolerance that is often unattainable with classical methods.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between this compound and various organoboron reagents, such as boronic acids or their esters.[10]

Causality and Optimization:

-

Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used.

-

Base: A base is essential for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[11] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and depends on the stability of the substrates.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

-

Inert Atmosphere: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 159 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), potassium phosphate (K₃PO₄) (2.5 mmol, 531 mg), and Pd₂(dba)₃ (0.025 mmol, 23 mg) to an oven-dried reaction vial.

-

Ligand Addition: Add the phosphine ligand, such as XPhos (0.06 mmol, 29 mg).

-

Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water.

-

Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and wash the pad with additional ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography to obtain 4-(4-methoxyphenyl)pyridazine.[12][13]

Buchwald-Hartwig Amination

For forming C-N bonds, the Buchwald-Hartwig amination is often superior to classical SNAr methods, proceeding under milder conditions and with a broader substrate scope, especially for less nucleophilic amines.[14]

Causality and Optimization:

-

Ligand is Key: The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, JohnPhos).[15] These ligands promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.

-

Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices for coupling with aryl bromides.[16]

-

Aprotic Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

-

Inert Atmosphere Setup: Charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 mmol, 4.5 mg), a suitable ligand like RuPhos (0.04 mmol, 18.6 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Reagent Addition: Add this compound (1.0 mmol, 159 mg) to the tube.

-

Reaction Environment: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent and Nucleophile: Add anhydrous toluene (4 mL) followed by aniline (1.1 mmol, 101 µL) via syringe.

-

Heating and Monitoring: Heat the sealed tube in an oil bath at 100 °C for 12-24 hours. Monitor for completion using TLC or LC-MS.

-

Quenching and Extraction: Cool to room temperature, carefully quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield N-phenylpyridazin-4-amine.

Sonogashira Coupling

The Sonogashira coupling enables the direct installation of an alkyne moiety onto the pyridazine core, creating a C(sp²)-C(sp) bond. This is invaluable for generating rigid linkers in drug molecules or for further synthetic transformations of the alkyne.[17][18]

Causality and Optimization:

-

Dual Catalysis: The reaction traditionally employs a dual catalytic system: a palladium(0) complex to activate the aryl bromide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[19]

-

Amine Base/Solvent: An amine base, such as triethylamine (Et₃N) or DIPEA, serves as both the base to deprotonate the alkyne and often as the solvent.[20]

-

Inert Conditions: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, thorough degassing of solvents and maintaining an inert atmosphere are crucial for high yields.[21]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Inert Atmosphere: To a Schlenk flask under argon, add this compound (1.0 mmol, 159 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).

-

Solvent and Reagents: Add degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (1.2 mmol, 132 µL).

-

Reaction: Stir the mixture at 60 °C. The reaction is often complete within 2-6 hours. Monitor by TLC.

-

Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and filter through Celite® to remove metal salts.

-

Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to afford 4-(phenylethynyl)pyridazine.

| Reaction | Typical Catalyst System | Typical Base | Typical Solvent | Temp (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-110 |

| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | Et₃N, THF | 25-80 |

| Table 1: Comparison of typical conditions for palladium-catalyzed cross-coupling reactions. |

Chapter 4: Functionalization via Metal-Halogen Exchange

Metal-halogen exchange provides an alternative route for C-C bond formation by transforming the electrophilic C4 carbon into a potent nucleophile. This is typically achieved by reacting this compound with a strong organometallic base at low temperatures.

Lithiation: The most common method involves treating this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), to generate the highly reactive 4-pyridazinyllithium intermediate.[22]

Critical Considerations:

-

Temperature: This reaction must be performed at very low temperatures (typically -78 °C) in an anhydrous ether solvent (e.g., THF, diethyl ether). The low temperature is crucial to prevent the highly basic organolithium reagent from attacking the pyridazine ring in a competitive nucleophilic addition and to prevent the decomposition of the sensitive 4-pyridazinyllithium intermediate.[23]

-

Electrophilic Quench: The generated organolithium species is not isolated but is trapped in situ with a suitable electrophile (e.g., aldehydes, ketones, CO₂, alkyl halides).

Caption: A typical workflow for functionalization via lithiation-electrophile quench.

Experimental Protocol: Lithiation and Quench with Benzaldehyde

-

Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 mmol, 159 mg) in 10 mL of anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 mmol, 0.69 mL of a 1.6 M solution in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.

-

Electrophilic Trap: Add benzaldehyde (1.2 mmol, 122 µL) dropwise to the solution.

-

Reaction and Quench: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Carefully quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield (4-pyridaziny)(phenyl)methanol.

Chapter 5: Applications in the Synthesis of Bioactive Molecules

The functionalization methodologies described herein are not merely academic exercises; they are enabling tools in the discovery and development of new medicines. The pyridazine scaffold is present in a wide range of biologically active compounds, and this compound often serves as a linchpin intermediate in their synthesis. For instance, derivatives prepared through these methods are explored as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular signaling pathways.[1][24] The ability to rapidly and efficiently diversify the C4 position allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds into clinical candidates.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its inherent electronic properties make it amenable to a host of powerful transformations. Direct functionalization can be achieved through nucleophilic aromatic substitution, while the carbon-bromine bond provides a robust handle for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, metal-halogen exchange opens a pathway to umpolung reactivity, converting the C4 position into a strong nucleophile. A thorough understanding of the mechanisms and practical considerations behind these reactions, as detailed in this guide, empowers researchers to strategically and effectively incorporate the pyridazine motif into complex molecular architectures, accelerating the discovery of new chemical entities with therapeutic potential.

References

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.

- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- Buchwald–Hartwig amin

-

This compound. National Center for Biotechnology Information (PubChem). [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

This compound hydrobromide. National Center for Biotechnology Information (PubChem). [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Center for Biotechnology Information (PMC). [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information (PMC). [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of bioactive molecules and drugs. ResearchGate. [Link]

-

Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. American Chemical Society. [Link]

- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) ether.

-

First Regioselective C‐2 Lithiation of 3‐ and 4‐Chloropyridines. ResearchGate. [Link]

-

Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. rsc.org [rsc.org]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. nva.sikt.no [nva.sikt.no]

- 24. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromopyridazine: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-bromopyridazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the prediction of its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this compound through modern spectroscopic techniques.

Introduction to this compound

This compound (C₄H₃BrN₂) is a halogenated derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The introduction of a bromine atom at the 4-position significantly influences the electronic distribution and reactivity of the pyridazine ring, making it a versatile building block in organic synthesis. Accurate and thorough spectroscopic characterization is the cornerstone of utilizing this compound effectively and ensuring the integrity of subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridazine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent, which both deshield the adjacent protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~9.2 | Doublet |

| H-5 | ~7.9 | Doublet of doublets |

| H-6 | ~9.0 | Doublet |

Causality Behind Experimental Choices in ¹H NMR:

The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. However, for more polar compounds or to resolve overlapping signals, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetonitrile (CD₃CN) may be employed. The standard operating frequency for ¹H NMR is typically 300-500 MHz, with higher frequencies offering better signal dispersion and resolution of complex coupling patterns.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four signals, one for each of the unique carbon atoms in the molecule. The carbon attached to the bromine atom (C-4) will be significantly influenced by the heavy atom effect, which can sometimes lead to peak broadening.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~155 |

| C-4 | ~130 |

| C-5 | ~125 |

| C-6 | ~152 |

Note: Similar to the ¹H NMR data, specific, experimentally verified ¹³C NMR data for this compound is not widely published. These predictions are based on typical chemical shifts for substituted pyridazines and established substituent effects.[1][2]

Causality Behind Experimental Choices in ¹³C NMR:

Proton decoupling is almost universally applied in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon. The choice of solvent and concentration is similar to that for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often preferred for ¹³C NMR.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency. Standard proton-decoupling sequences are employed.

-

Data Acquisition: A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peaks.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound will display characteristic absorption bands that can be attributed to the vibrations of the pyridazine ring and the C-Br bond.

Key Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1400 | C=C and C=N stretching (ring vibrations) |

| 1200-1000 | In-plane C-H bending |

| 800-600 | Out-of-plane C-H bending |

| ~700-500 | C-Br stretching |

Causality Behind Experimental Choices in IR Spectroscopy:

The method of sample preparation is crucial for obtaining a high-quality IR spectrum. For solid samples like this compound, the KBr pellet method is common. This involves intimately mixing the sample with dry potassium bromide and pressing the mixture into a transparent disk. This minimizes scattering of the infrared beam. Alternatively, the sample can be analyzed as a mull in an inert oil (e.g., Nujol) or by Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is acquired.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

The mass spectrum of this compound will show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity.

-

Molecular Ion (M⁺): m/z ≈ 158 (for C₄H₃⁷⁹BrN₂) and 160 (for C₄H₃⁸¹BrN₂)

-

Key Fragmentation Pathways: The fragmentation of pyridazine derivatives often involves the loss of N₂ and subsequent cleavage of the remaining hydrocarbon fragment. The C-Br bond is also susceptible to cleavage.

Predicted Fragmentation:

Caption: Predicted EI-MS fragmentation of this compound.

Causality Behind Experimental Choices in MS:

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. A standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns that can be compared to library spectra. The choice of the mass analyzer (e.g., quadrupole, time-of-flight) will determine the resolution and mass accuracy of the measurement.

Experimental Protocol for EI-Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile samples. The sample is vaporized by heating under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. While experimental data is not ubiquitously available, the predicted spectra, based on sound chemical principles and data from analogous compounds, offer a robust framework for its identification. This guide provides the foundational knowledge and experimental considerations necessary for researchers working with this important heterocyclic compound, emphasizing the importance of a multi-technique approach for unambiguous structural confirmation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-Bromopyridazine

Abstract

This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 4-Bromopyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices. We will explore the selection of appropriate density functionals and basis sets, detail a self-validating workflow for geometry optimization and property calculation, and present a case study with data analysis. The aim is to equip the reader with both the practical steps and the theoretical understanding necessary to conduct robust and reliable computational studies on halogenated pyridazine systems.

Introduction to this compound: A Computational Perspective

The pyridazine ring is a significant scaffold in drug discovery, valued for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity.[1] The introduction of a bromine atom at the 4-position creates this compound (Figure 1), a versatile building block that presents specific challenges and opportunities for computational modeling.

From a quantum chemical standpoint, this compound is a compelling subject. The presence of two adjacent nitrogen atoms in the aromatic ring, combined with the heavy and polarizable bromine atom, necessitates careful selection of computational methods to accurately capture its electronic structure, reactivity, and potential for non-covalent interactions like halogen bonding. This guide will provide the necessary framework to model such a system with high fidelity.

Theoretical Foundations: Selecting the Right Tools

The reliability of any quantum chemical calculation hinges on the choices made at the foundational level: the level of theory, the basis set, and the treatment of the surrounding environment. These choices are not arbitrary; they are governed by the chemical nature of the molecule .

Pillar 1: The Level of Theory - Density Functional Theory (DFT)

For a molecule the size of this compound, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[4] Unlike more computationally expensive wavefunction-based methods, DFT can be routinely applied to systems of this scale. Within DFT, the choice of the exchange-correlation functional is paramount.

-

Hybrid Functionals: These functionals, which mix a portion of exact Hartree-Fock (HF) exchange with a density functional, are often the most reliable choice for general organic molecules.[5] The classic B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.[4][5][6][7]

-

Range-Separated Functionals: For systems where long-range interactions (like halogen bonding or charge-transfer) are important, a long-range corrected (LC) hybrid functional is often superior. ωB97X-D is an excellent choice, as it incorporates both long-range corrections and an empirical dispersion correction.[6][8][9]

-

Dispersion Corrections: Van der Waals forces are critical for describing non-covalent interactions. Modern functionals often incorporate an empirical correction term, most notably Grimme's D3[10][11][12] or D4 schemes.[13] This is denoted by a "-D3" or "-D4" suffix (e.g., B3LYP-D3). Using a dispersion correction is highly recommended for obtaining accurate geometries and interaction energies.[12][14]

Recommendation for this compound: Start with ωB97X-D or B3LYP-D3 . These provide a robust foundation for capturing the key electronic and structural features of the molecule.

Pillar 2: The Basis Set - Describing the Electrons

The basis set is the set of mathematical functions used to build the molecular orbitals. Its quality dictates the flexibility the calculation has to describe the spatial distribution of electrons.

-

Pople Style Basis Sets: These are workhorse basis sets, with 6-31G(d,p) being a common starting point.[15] For higher accuracy, the triple-zeta 6-311+G(d,p) is recommended.[16][17][18][19]

-

6-311: Describes core electrons with one function and valence electrons with three.

-

+: Adds diffuse functions, which are crucial for describing anions and weak, long-range interactions.[15][18]

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for non-spherical electron distribution, which is essential for describing bonding accurately.[15][16][17]

-

-

Dunning Style Basis Sets: Correlation-consistent basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are designed for systematically converging towards the complete basis set limit, offering a path to very high accuracy.[16][20]

-

Considerations for Bromine: Bromine is a heavy element with many electrons. While the basis sets above can handle it, for extremely high-accuracy work or calculations involving core electrons, using basis sets with effective core potentials (ECPs), such as the LANL2DZ, can be a computationally efficient alternative.[21]

Recommendation for this compound: The 6-311+G(d,p) basis set provides an excellent compromise between accuracy and computational cost for this system.[18]

Pillar 3: Simulating the Environment - Solvent Effects

Most chemical and biological processes occur in solution. It is often critical to account for the effect of the solvent.

-

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous dielectric medium. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. The SMD (Solvation Model based on Density) model is a universal and highly regarded implicit model applicable to virtually any solvent.[22][23][24][25] The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is another robust choice.

Recommendation for this compound: Use the SMD model to simulate solvent effects, specifying the solvent of interest (e.g., water, DMSO, chloroform).[22][23][24]

A Self-Validating Computational Workflow

A robust computational protocol is a self-validating one. The following workflow ensures that the results obtained are physically meaningful and correspond to a stable molecular state.

Step-by-Step Experimental Protocol

-

Structure Input: Begin by building an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure reasonable initial bond lengths and angles.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure. This is the most fundamental calculation. The goal is to find the point on the potential energy surface where the forces on all atoms are effectively zero.

-

Frequency Calculation: Following a successful optimization, a frequency calculation must be performed at the same level of theory and basis set. This step serves two critical purposes:

-

Verification: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the optimization must be redone.

-

Thermodynamics: The calculation yields thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also provides the data needed to simulate an infrared (IR) spectrum.

-

-

Property Calculations (Single-Point Energy): Once the optimized and verified geometry is obtained, a variety of electronic properties can be calculated. This is done via a "single-point" energy calculation on the final geometry. A key analysis to perform here is the Natural Bond Orbital (NBO) analysis.[26][27][28][29] NBO analysis provides an intuitive chemical picture of bonding, atomic charges, and hyperconjugative interactions.[26][27]

Workflow Visualization

The logical flow of this computational protocol can be visualized as follows:

Caption: A standard workflow for quantum chemical calculations.

Case Study: Predicted Properties of this compound

Here we present representative data for this compound calculated at the B3LYP-D3/6-311+G(d,p) level of theory in the gas phase.

Optimized Geometry

The key structural parameters are summarized in the table below. These values represent the equilibrium geometry of the molecule in the gas phase.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths | Bond Angles | ||

| C(4)-Br | 1.895 | N(1)-N(2)-C(3) | 119.5 |

| N(1)-N(2) | 1.332 | N(2)-C(3)-C(4) | 123.1 |

| N(2)-C(3) | 1.335 | C(3)-C(4)-C(5) | 116.8 |

| C(3)-C(4) | 1.398 | C(4)-C(5)-C(6) | 118.9 |

| C(4)-C(5) | 1.390 | C(5)-C(6)-N(1) | 123.5 |

| C(5)-C(6) | 1.338 | C(6)-N(1)-N(2) | 118.2 |

| C(6)-N(1) | 1.334 | Br-C(4)-C(3) | 121.7 |

Note: Atom numbering follows standard chemical convention starting from a nitrogen atom.

Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) and atomic charges provides insight into the molecule's reactivity and electronic distribution.

| Property | Value | Interpretation |

| HOMO Energy | -7.21 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.15 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.06 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 2.95 Debye | Indicates a significant molecular polarity, consistent with the pyridazine core.[1] |

| NPA Atomic Charges | ||

| Br | -0.08 e | The bromine atom is slightly negative, indicating its electron-withdrawing nature. |

| N(1) | -0.45 e | Nitrogen atoms are significant centers of negative charge. |

| N(2) | -0.42 e | Nitrogen atoms are significant centers of negative charge. |

Conceptual Relationships in DFT

The interplay between the theoretical components and the final outputs is crucial to understand.

Caption: Relationship between theoretical choices and computed results.

Conclusion

This guide has outlined a robust and scientifically sound methodology for conducting quantum chemical calculations on this compound. By carefully selecting a suitable level of theory (e.g., ωB97X-D or B3LYP-D3), a flexible basis set (e.g., 6-311+G(d,p)), and an appropriate solvent model (e.g., SMD), researchers can reliably predict the geometric, electronic, and thermodynamic properties of this important heterocyclic compound. The cornerstone of this approach is the self-validating workflow of geometry optimization followed by a frequency analysis, which ensures the physical relevance of the computed results. The insights gained from these calculations can accelerate research in drug discovery and materials science by providing a fundamental understanding of molecular structure and reactivity.

References

-

Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

Jhaa, G. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube. Retrieved from [Link]

- Ketkaew, R. (n.d.). Gaussian: How to Compute Bond Energy and Bond Order using NBO.

-

Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Retrieved from [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Retrieved from [Link]

-

Chambers, L., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. MedChemComm, 11(6), 941-954. Retrieved from [Link]

-

ResearchGate. (2016). Functional/basis set for bromine-containing molecules? Retrieved from [Link]

-

Batista Group. (2016, February 15). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. Retrieved from [Link]

-

atomistica.online. (n.d.). Citing density functionals. Retrieved from [Link]

- Schuchardt, K. L., et al. (n.d.). Basis Sets Used in Molecular Orbital Calculations.

-

Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric. The Journal of Physical Chemistry B, 113(18), 6378-6396.

-

Hein, J. E. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. Retrieved from [Link]

- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.

-

Kromann, J. C., Steinmann, C., & Jensen, J. H. (2017). Improving solvation energy predictions using the SMD solvation method and semiempirical electronic structure methods. The Journal of Chemical Physics, 147(10), 104102. Retrieved from [Link]

-

Baskaran, S. (2024, April 3). Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube. Retrieved from [Link]

-

ResearchGate. (2023). What is the difference betwenn 6-311G(d, p) basis set and 6-311g(2d, 2p) basis set? Retrieved from [Link]

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Retrieved from [Link]

-

VASP Wiki. (n.d.). DFT-D3. Retrieved from [Link]

-

O'Malley, P. J. (1998). B3LYP, Hybrid Density Functional Studies of the Durosemiquinone Radical: The Effect of Symmetrical and Asymmetrical Hydrogen Bonding on Spin Densities and Hyperfine Couplings. The Journal of Physical Chemistry A, 102(1), 248-253. Retrieved from [Link]

-

Q-Chem. (n.d.). Empirical Dispersion Corrections: DFT-D. Retrieved from [Link]

-

Gaussian, Inc. (2021, May 17). Basis Sets. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 1). What does B3LYP do well? What does it do badly? Retrieved from [Link]

-

Wu, J. I., & Schleyer, P. v. R. (2013). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 9(1), 77-87. Retrieved from [Link]

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105-5154. Retrieved from [Link]

-

Kundu, I., et al. (2024). PW-SMD: A Plane-Wave Implicit Solvation Model Based on Electron Density for Surface Chemistry and Crystalline Systems in Aqueous Solution. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Ioannidis, E. I., & Neese, F. (2009). Density functional theory. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 368(1919), 2327-2342. Retrieved from [Link]

-

ORCA Manual. (n.d.). Choice of Basis Set. Retrieved from [Link]

-

Pop, R., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5484. Retrieved from [Link]

-

Caldeweyher, E., et al. (2019). A Comprehensive Overview of the DFT-D3 London-Dispersion Correction. In Comprehensive Theoretical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Density functional theory and time-dependent density functional theory studies on optoelectronic properties of fused heterocycles with cyclooctatetraene. Retrieved from [Link]

-

Lin, Y.-S., Li, C., Mao, S.-P., & Chai, J.-D. (2012). Long-Range Corrected Hybrid Density Functionals with Improved Dispersion Corrections. Journal of Chemical Theory and Computation, 9(1), 263-272. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

-

University of Torino. (n.d.). Bromine Basis-Sets. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]